(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
The compound "(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone" features a unique hybrid architecture combining a spirocyclic system and a thiazole-pyrrole moiety. The spiro[3.5]nonan core (6,8-dioxa-2-azaspiro) introduces conformational rigidity, which is advantageous for target binding in drug discovery .
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-13(24-15(18-12)19-6-4-5-7-19)14(21)20-8-17(9-20)10-22-16(2,3)23-11-17/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGWKKAQIUPSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC4(C3)COC(OC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a unique chemical entity with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic core combined with a thiazole and pyrrole moiety. The presence of multiple functional groups enhances its potential interactions with biological targets.
| Component | Description |
|---|---|
| Spirocyclic Structure | Provides unique three-dimensional conformation |
| Thiazole Moiety | Known for antimicrobial and anticancer properties |
| Pyrrole Group | Associated with various biological activities |
The biological activity of the compound likely involves interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate key biochemical pathways relevant to disease processes, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with receptors that regulate cellular proliferation and apoptosis.
Anti-inflammatory Activity
Research indicates that compounds similar to this structure exhibit anti-inflammatory properties. For instance, a study on related spirocyclic compounds showed significant inhibition of pro-inflammatory cytokines in vitro . The proposed mechanism involves blocking the NF-kB signaling pathway, which is crucial in inflammation.
Anticancer Activity
Preliminary evaluations suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through mitochondrial pathway activation . The compound's ability to disrupt cancer cell proliferation was assessed using various assays, including MTT and colony formation tests.
Case Studies
- Case Study 1: In Vitro Evaluation
-
Case Study 2: Anti-inflammatory Effects
- Another investigation highlighted the anti-inflammatory effects of similar compounds in a murine model of acute inflammation. The treated group exhibited reduced edema and lower levels of inflammatory mediators compared to controls .
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the spiro structure.
- Functionalization : Introducing thiazole and pyrrole groups through electrophilic substitution reactions.
- Purification and Characterization : Employing chromatography techniques to isolate the final product.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Target Compound
- Core Structure: A 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan system fused to a 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl group via a methanone linker.
- Key Substituents: Spirocyclic system with dimethyl and dioxa groups (enhances rigidity).
Comparable Compounds (Table 1)
Key Observations :
- The spirocyclic system in the target compound is distinct from the pyrrolo-pyrrole () or naphthalino-thiazole () cores of analogues.
- The pyrrole-thiazole substitution is less common compared to amino/thiopyrimidine or benzamido groups in similar compounds .
Physicochemical Properties
While exact data (e.g., logP, solubility) for the target compound are unavailable, comparisons can be inferred:
Data Tables
Table 2: Comparative Analysis of Key Parameters
Discussion of Similarity Assessment Methods
For example:
- Electronic effects from the pyrrole-thiazole group could modulate target binding differently than amino/benzamido substituents .
Q & A
Basic: What spectroscopic methods are recommended for confirming the structure of this compound?
Answer:
The structural confirmation of this spirocyclic compound requires a combination of 1H NMR , 13C NMR , and IR spectroscopy .
- 1H NMR identifies proton environments, particularly the methyl groups on the spirocyclic system (δ ~1.2–1.5 ppm) and aromatic protons from the pyrrole-thiazole moiety (δ ~6.5–8.0 ppm).
- 13C NMR distinguishes carbonyl carbons (δ ~160–170 ppm) and sp³ carbons in the spiro ring (δ ~50–80 ppm).
- IR spectroscopy confirms functional groups, such as the carbonyl stretch (C=O, ~1650–1750 cm⁻¹) and C-N/C-O bonds (~1200–1300 cm⁻¹).
Purity assessment should be performed via HPLC (C18 column, acetonitrile/water gradient) to detect impurities below 0.5% .
Basic: What synthetic strategies are effective for constructing the spirocyclic moiety?
Answer:
The spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) is typically synthesized via intramolecular cyclization or ring-closing metathesis .
- Key steps :
- Ketal formation : Reacting a diol precursor with a ketone under acidic conditions (e.g., p-toluenesulfonic acid in toluene) to form the dioxolane ring.
- Amine introduction : Introducing the azaspiro nitrogen via reductive amination or nucleophilic substitution.
- Solvents like DMF or acetonitrile are preferred for polar intermediates, with reaction temperatures optimized between 60–100°C to balance yield and byproduct formation .
Advanced: How can reaction yields be optimized when synthesizing thiazole-substituted derivatives?
Answer:
Yield optimization involves solvent polarity , catalyst selection , and temperature control :
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thiazole alkylation steps.
- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl groups onto the thiazole ring.
- Temperature : Maintain reflux conditions (e.g., 80°C in ethanol) for 12–24 hours to drive reactions to completion.
Design of Experiments (DoE) can systematically evaluate factors like molar ratios and catalyst loading, reducing trial-and-error approaches .
Advanced: What methodologies analyze tautomerism or dynamic stereochemistry in the spirocyclic system?
Answer:
Dynamic behavior in the spiro system can be studied via:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., coalescence of signals) to identify tautomeric equilibria or ring-flipping.
- X-ray crystallography : Resolve absolute stereochemistry and confirm spirocyclic geometry.
- DFT calculations : Predict energy barriers for conformational changes using software like Gaussian or ORCA.
For example, 13C NMR saturation transfer experiments can quantify exchange rates between stereoisomers .
Basic: What chromatographic techniques are suitable for purity assessment?
Answer:
- HPLC : Use a C18 reverse-phase column with UV detection (λ = 254 nm) and a gradient of 10–90% acetonitrile in water.
- TLC monitoring : Employ silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress.
- Recrystallization : Purify crude products using ethanol or methanol, achieving >98% purity .
Advanced: How can computational chemistry predict bioactive conformations?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.
- QSAR models : Corrogate substituent effects on biological activity using descriptors like logP, polar surface area, and H-bond donors .
Advanced: What experimental designs are recommended for SAR studies of pyrrole-thiazole analogs?
Answer:
- Combinatorial libraries : Synthesize derivatives with systematic substitutions (e.g., halogen, methyl, methoxy) at the thiazole C4 and pyrrole N1 positions.
- Biological assays : Test analogs against cell lines (e.g., IC50 in cancer cells) and compare with computational predictions.
- Statistical analysis : Apply ANOVA to identify significant structural contributors to activity, using a randomized block design to control for batch effects .
Basic: What stability-indicating parameters should be monitored during storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the dioxolane ring.
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed spiro ring) under accelerated conditions (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
